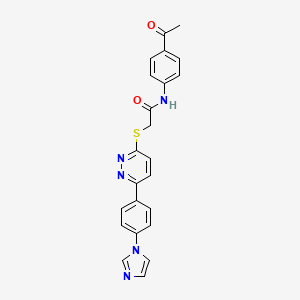

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thioether-linked imidazolylphenyl group and an acetylphenyl acetamide moiety. The pyridazine ring provides a planar, electron-deficient scaffold, while the imidazole and acetamide groups enhance hydrogen-bonding and solubility properties.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c1-16(29)17-2-6-19(7-3-17)25-22(30)14-31-23-11-10-21(26-27-23)18-4-8-20(9-5-18)28-13-12-24-15-28/h2-13,15H,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOWDCIMGDAMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key functional groups:

- Imidazole Ring : Known for its ability to interact with metal ions and enzymes.

- Pyridazine Ring : Often involved in nucleic acid interactions.

- Thioether Linkage : May influence the compound's reactivity and biological interactions.

- Acetylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole and pyridazine rings can bind to active sites of enzymes, inhibiting their function. This mechanism is crucial for compounds targeting metabolic pathways.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), leading to downstream signaling effects, such as increased intracellular calcium levels through inositol trisphosphate pathways .

- Antioxidant Activity : The thioether group can participate in redox reactions, potentially providing protective effects against oxidative stress.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Some analogues have shown IC50 values as low as 1.61 µg/mL against specific cancer types, indicating potent antitumor activity .

- Mechanistic Studies : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values around 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial activity, emphasizing the importance of substituent effects in drug design .

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a closely related compound featuring the same imidazole and pyridazine frameworks. The results indicated a significant reduction in tumor growth in xenograft models, supporting the hypothesis that these compounds can effectively target cancerous cells through multiple pathways.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of similar thiazole-containing compounds. It was found that these compounds could inhibit key metabolic enzymes involved in cancer metabolism, thereby reducing cell proliferation rates significantly.

Data Summary Table

| Biological Activity | IC50 Value | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Antitumor | 1.61 µg/mL | Various Cancer Lines | Enzyme inhibition, receptor modulation |

| Antimicrobial | 31.25 µg/mL | Gram-positive Bacteria | Disruption of bacterial metabolism |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous heterocyclic acetamides from the provided evidence, focusing on structural features, synthesis strategies, and inferred properties.

Key Observations:

Structural Diversity: The target compound’s pyridazine-imidazole scaffold distinguishes it from the benzoimidazole-pyrazole () and benzodiazepine-indole () systems. The thioether linkage is a common feature across all compounds, suggesting shared reactivity for further functionalization . The acetylphenyl group in the target compound may enhance lipophilicity compared to the cyano group in or the indole in .

In contrast, utilizes cyclization reactions to generate thiazoles, highlighting divergent pathways for heterocycle assembly .

Hypothetical Bioactivity :

- Pyridazine derivatives are associated with kinase inhibition and antimicrobial activity, while benzoimidazole () and benzodiazepine () systems are linked to CNS modulation. The target’s imidazole group could confer antifungal or antiviral properties, as seen in related analogs .

Research Findings and Limitations

- Evidence Gaps: Direct pharmacological data for the target compound are absent in the provided materials. Comparisons rely on structural analogies and known properties of heterocyclic cores.

- Synthetic Challenges : The pyridazine-thioether linkage in the target compound may require specialized conditions for stability, unlike the more straightforward cyclizations in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and coupling reactions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate thioether bond formation between pyridazine and acetamide moieties .

- Introducing the imidazole-phenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .

- Final purification via column chromatography using silica gel and dichloromethane/methanol gradients to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : Analyze - and -NMR spectra to verify proton environments and carbon assignments (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at δ 168–170 ppm) .

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1700 cm, S-C bond at 600–700 cm) .

- X-ray crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for analogous pyridazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP and pKa : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP ~3.5) and ionization states (imidazole pKa ~6.5) .

- Docking studies : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the acetamide group and π-π stacking of the pyridazine ring .

- ADMET profiling : Predict bioavailability using QSAR models, noting potential metabolic liabilities (e.g., oxidation of thioether) .

Q. How should researchers design experiments to evaluate biological activity?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via microdilution (MIC values against Gram-positive/negative strains) .

- Enzyme inhibition : Use fluorescence-based assays to measure IC against kinases or proteases, with ATP/NADH as co-substrates .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Q. How can structural-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Functional group substitutions : Replace the 4-acetylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .

- Heterocycle variations : Swap pyridazine with pyrimidine or triazine cores to assess impact on π-stacking interactions .

- Bioisosteric replacements : Substitute the thioether with sulfoxide/sulfone groups to evaluate redox stability .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), incubation times (24–48 hrs), and positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Orthogonal validation : Cross-check enzyme inhibition results with cellular assays (e.g., Western blotting for target modulation) .

- Purity analysis : Use HPLC-UV/LC-MS to confirm compound integrity (>98% purity) and rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.